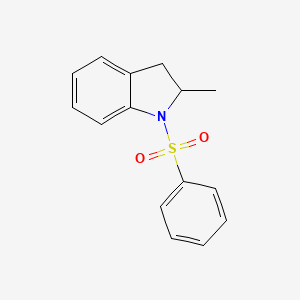

1-(Phenylsulfonyl)-2-methylindoline

Description

Contextualization of Indoline (B122111) Derivatives in Advanced Organic Synthesis

Indoline derivatives represent a cornerstone in the architecture of heterocyclic compounds, which are fundamental to numerous areas of chemical and pharmaceutical science. mdpi.comnih.gov The indoline scaffold, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a prevalent feature in a vast array of bioactive natural products and synthetic molecules. nih.govmdpi.com These compounds are recognized as crucial intermediates in the synthesis of more complex molecular frameworks, particularly for creating indole-based structures through dehydrogenation. mdpi.com In advanced organic synthesis, the strategic manipulation of the indoline ring allows for the construction of diverse molecular libraries. Methods for synthesizing indolines are varied, including the reduction of indoles, intramolecular C-H amination of phenethylamine (B48288) derivatives, and various cyclization reactions. researchgate.net Their utility is demonstrated in their application as precursors for medicinal drugs, agrochemicals, and dyes. mdpi.com

The Phenylsulfonyl Group as a Strategic Moiety in Nitrogen Heterocycle Chemistry

The phenylsulfonyl group (PhSO₂) is a versatile and powerful tool in the field of nitrogen heterocycle chemistry. researchgate.net Its primary role is often as a robust nitrogen-protecting group, which is stable to a wide range of reaction conditions but can be removed when necessary. sonar.ch Beyond protection, the phenylsulfonyl moiety significantly influences the electronic and steric properties of the heterocycle to which it is attached. As a strong electron-withdrawing group, it can alter the reactivity of the heterocyclic ring, facilitating reactions that would otherwise be difficult. researchgate.net

In structural chemistry, the phenylsulfonyl group imposes distinct conformational preferences. X-ray crystallographic studies of various N-phenylsulfonylindoles consistently reveal that the plane of the phenyl ring is oriented nearly perpendicular to the plane of the indole (B1671886) system. researchgate.netnih.govnih.gov This orthogonal arrangement minimizes steric hindrance and governs the spatial orientation of other substituents, which is a critical factor in designing molecules with specific biological targets. This predictable geometry makes the phenylsulfonyl group a strategic element for controlling molecular architecture. nih.govnih.gov

Research Imperatives and Scope for the Chemistry of 1-(Phenylsulfonyl)-2-methylindoline

The compound this compound emerges as a molecule of interest at the intersection of indoline chemistry and sulfonyl group strategy. While extensive research exists for the broader class of N-sulfonylindoles and indolines, the specific chemistry of the 2-methylindoline (B143341) variant warrants focused investigation. The primary synthetic route to this compound involves the N-sulfonylation of 2-methylindoline using a sulfonylating agent like benzenesulfonyl chloride. sonar.chnih.gov An alternative pathway could involve the chemical reduction of its unsaturated analogue, 1-(Phenylsulfonyl)-2-methylindole.

Research into this compound is driven by the need to understand how the interplay between the chiral center at the C2 position (introduced by the methyl group) and the bulky, conformation-directing phenylsulfonyl group affects its chemical properties and reactivity. The structural data from closely related N-phenylsulfonylindole derivatives provide a strong foundation for predicting its molecular geometry. researchgate.netnih.gov The scope of current research focuses on its synthesis, structural characterization, and its potential as a chiral building block in asymmetric synthesis.

Detailed Research Findings

Synthesis

The synthesis of this compound can be achieved through the direct N-sulfonylation of 2-methylindoline. This established method for creating N-S bonds in heterocyclic amines involves reacting the secondary amine of the indoline ring with benzenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. nih.gov Catalytic methods, such as those employing organocatalysts, have been developed for the N-sulfonylation of 2-substituted indolines, allowing for kinetic resolution to obtain enantiomerically enriched products. sonar.ch

An alternative synthetic strategy is the reduction of the corresponding indole derivative, 1-(Phenylsulfonyl)-2-methylindole. The reduction of the C2-C3 double bond in the indole ring to form the indoline single bond can be accomplished using various reducing agents. For instance, systems like sodium borohydride (B1222165) in trifluoroacetic acid have been used for the reductive deoxygenation of acyl groups on the 1-(phenylsulfonyl)indole (B187392) core, indicating the stability of the N-sulfonyl bond under certain reductive conditions. researchgate.net

Structural Properties

Direct crystallographic data for this compound is not widely published; however, extensive structural analysis of its direct synthetic precursor, 1-(Phenylsulfonyl)-2-methylindole, and its derivatives provides significant insight into its expected molecular geometry.

In studies of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol and 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde, the phenyl ring of the sulfonyl group is consistently found to be nearly orthogonal to the indole ring system. researchgate.netnih.gov The dihedral angle between these two planar systems is reported to be between 80° and 84°. researchgate.netnih.gov This perpendicular orientation is a defining structural feature, driven by the steric and electronic demands of the sulfonyl linkage. The sulfur atom maintains a distorted tetrahedral geometry. nih.govnih.gov It is expected that this fundamental geometric relationship will be preserved in the reduced indoline structure, with the phenylsulfonyl group adopting a similar orthogonal conformation relative to the plane of the indoline ring system.

Interactive Table 1: Dihedral Angles in Related N-Phenylsulfonylindole Compounds

| Compound | Dihedral Angle (Phenyl Ring vs. Indole System) | Reference |

| (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol | 80.37 (8)° | nih.gov |

| 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde | 84.17 (6)° | researchgate.net |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 76.24 (7)° | nih.gov |

| N-Methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline | 89.6 (1)° | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-methyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-12-11-13-7-5-6-10-15(13)16(12)19(17,18)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGVOGBYOQSGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenylsulfonyl 2 Methylindoline and Its Analogs

Regioselective and Chemoselective N-Sulfonylation Strategies on Indoline (B122111) Scaffolds

The introduction of a phenylsulfonyl group onto the nitrogen atom of the indoline ring is a critical step in the synthesis of the target molecule. This transformation must be both regioselective, targeting the nitrogen exclusively, and chemoselective, avoiding reactions with other functional groups that may be present on the indoline scaffold.

A common and effective method for the N-sulfonylation of indoline and its derivatives involves the use of benzenesulfonyl chloride in the presence of a base. For instance, the synthesis of 1-phenylsulfonyl-2-methylindole-3-carboxaldehyde, a closely related indole (B1671886) analog, is achieved by reacting 2-methylindole-3-carboxaldehyde (B1346904) with benzenesulfonyl chloride. nih.govresearchgate.net This reaction is typically carried out in a two-phase system using aqueous sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate, or in the presence of pyridine. nih.govnih.gov The base is crucial for deprotonating the indoline nitrogen, thereby increasing its nucleophilicity to attack the sulfonyl chloride. The choice of base and solvent system can be optimized to ensure high yields and selectivity. For example, the use of atomized sodium in a mixture of ethanol (B145695) and THF under ultrasonic conditions has been reported for the N-sulfonylation of various amines, including anilides, offering a rapid and efficient alternative. researchgate.net

Furthermore, kinetic resolution of 2-substituted indolines has been achieved through N-sulfonylation using a chiral atropisomeric 4-DMAP-N-oxide organocatalyst. sonar.chimperial.ac.uk This method not only achieves N-sulfonylation but also allows for the separation of enantiomers, highlighting a sophisticated strategy for stereoselective synthesis which will be discussed further. The use of 2-isopropyl-4-nitrophenylsulfonyl chloride in this context was found to be critical for effective stereodiscrimination. sonar.ch

| Substrate | Sulfonylating Agent | Catalyst/Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Methylindole-3-carboxaldehyde | Benzenesulfonyl chloride | 60% NaOH / Tetrabutylammonium hydrogensulfate | Benzene (B151609) | Two-phase system | nih.gov |

| 2-Iodoaniline (precursor to N-sulfonylated indole) | Benzenesulfonyl chloride | Pyridine | Not specified | Formation of N-(2-iodophenyl)benzenesulfonamide | nih.gov |

| 2-Substituted Indolines | 2-Isopropyl-4-nitrophenylsulfonyl chloride | Atropisomeric 4-DMAP-N-oxide | Not specified | Kinetic resolution | sonar.ch |

| Anilides | p-Toluenesulfonyl chloride | Atomized Sodium | EtOH-THF | Ultrasonic conditions | researchgate.net |

Stereoselective Synthesis of 2-Methylindoline (B143341) Frameworks

The C-2 position of 1-(phenylsulfonyl)-2-methylindoline is a chiral center, making the stereoselective synthesis of the 2-methylindoline core a crucial aspect for accessing enantiomerically pure final products.

Asymmetric Construction of the C-2 Chiral Center

Several strategies have been developed for the asymmetric synthesis of 2-substituted indolines. One prominent method is the asymmetric hydrogenation of 2-substituted indoles. For example, the iridium-catalyzed asymmetric hydrogenation of 2-methylindole (B41428) using phosphoramidite (B1245037) ligands and an iodine additive has been shown to produce (R)-2-methylindoline in high conversion and good enantioselectivity. ccspublishing.org.cn Cationic ruthenium catalysts paired with chiral diamine ligands have also proven effective for the asymmetric hydrogenation of unprotected indoles. ccspublishing.org.cn

Another powerful technique is the kinetic resolution of racemic 2-substituted indolines. As mentioned earlier, an atropisomeric 4-DMAP-N-oxide organocatalyst can be used for the N-sulfonylation, allowing for the separation of the two enantiomers of the 2-substituted indoline. sonar.chimperial.ac.uk A similar kinetic resolution of N-Boc protected 2-arylindolines has been achieved through deprotonation with n-butyllithium and the chiral ligand sparteine, followed by an electrophilic quench. whiterose.ac.uknih.gov This method yields both enantioenriched starting material and 2,2-disubstituted products with high enantiomeric ratios. whiterose.ac.uknih.gov

Organocatalysis also offers a metal-free approach. A bifunctional aminothiourea catalyst has been used for the asymmetric synthesis of various 2-substituted indolines via an intramolecular aza-Michael addition. ccspublishing.org.cn

Diastereoselective Routes to Substituted this compound Derivatives

When additional stereocenters are present in the indoline ring, controlling the diastereoselectivity of the synthesis becomes paramount. Diastereoselective methods often rely on substrate control or the use of chiral auxiliaries. For instance, the reaction of arynes with α-amino ketones can produce multisubstituted indolines with syn-selectivity in high yields, allowing for the construction of a quaternary carbon center. nih.gov

Palladium-catalyzed intramolecular Mizoroki–Heck annulations of cyclopentenyl-tethered 2-bromo-N-methylanilines have been developed for the diastereoselective synthesis of N-methylspiroindolines. nih.gov While not directly yielding the target molecule, this methodology showcases a powerful approach for controlling diastereoselectivity in the formation of complex indoline scaffolds.

Cyclization Reactions and Precursor Chemistry for the Indoline Core

A widely used method for the synthesis of 2-substituted indoles, which can then be reduced to indolines, is the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. mdpi.comnih.gov These precursors are often synthesized via Sonogashira coupling of ortho-haloanilines and terminal alkynes. mdpi.com The subsequent cyclization can be promoted by a palladium catalyst, sometimes in sustainable solvent systems like aqueous micellar media. mdpi.comnih.gov

Iron(III)-catalyzed ring-opening of 2-substituted indoles and subsequent annulation with 1,2-diaminoarenes offers a pathway to quinoxalines, demonstrating a cleavage of the N1-C2 bond of the indole. acs.org While not a direct synthesis of the indoline core, it highlights the reactivity of the indole scaffold. A rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes provides access to cyclopenta[b]indol-1(4H)-one derivatives. acs.org

Modern Catalytic Approaches in this compound Synthesis

Modern catalysis offers a plethora of efficient and selective methods for the synthesis of indoline derivatives. As previously discussed, iridium and ruthenium catalysts are at the forefront of asymmetric hydrogenation of indoles to yield chiral indolines. ccspublishing.org.cn

Palladium catalysis is extensively used, not only for the cyclization of 2-alkynylanilines but also for C(sp³)-H bond activation. ccspublishing.org.cnmdpi.com For example, Pd-catalyzed C(sp³)-H/C(Ar) coupling of racemic carbamates with chiral NHC ligands can produce enantioenriched 2-methylindolines. ccspublishing.org.cn Furthermore, palladium-catalyzed intramolecular Mizoroki–Heck reactions provide a diastereoselective route to complex spiroindolines. nih.gov

Rhodium catalysis has been employed in cascade reactions, such as the aldehyde-directed oxidative [3+2] annulation of indolecarbaldehydes with alkynes. acs.org Iron catalysis has also emerged as a cost-effective and environmentally friendly option, for instance, in the ring-opening annulation of 2-arylindoles. acs.org

| Catalyst Type | Reaction Type | Substrate Example | Product Feature | Reference |

|---|---|---|---|---|

| Iridium | Asymmetric Hydrogenation | 2-Methylindole | Chiral 2-methylindoline | ccspublishing.org.cn |

| Ruthenium | Asymmetric Hydrogenation | Unprotected 1H-indoles | Chiral indolines | ccspublishing.org.cn |

| Palladium | Cyclization | 2-Alkynylanilines | 2-Substituted indoles | mdpi.comnih.gov |

| Palladium | C(sp³)-H Activation | Racemic carbamates | Enantioenriched 2-methylindolines | ccspublishing.org.cn |

| Rhodium | Cascade Annulation | Indolecarbaldehydes and alkynes | Cyclopenta[b]indol-1(4H)-ones | acs.org |

| Iron | Ring-Opening Annulation | 2-Arylindoles and 1,2-diaminoarenes | 2-Aminoaryl quinoxalines | acs.org |

Green Chemistry Principles Applied to the Synthesis of the Compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact. In the context of this compound synthesis, several approaches align with these principles.

One significant advancement is the use of sustainable solvents. The palladium-catalyzed cyclization of 2-alkynylanilines to form the indole core has been successfully performed in an aqueous micellar medium using surfactants like TPGS-750-M. mdpi.comnih.gov This approach minimizes the use of volatile organic compounds.

The development of recyclable and biodegradable catalysts is another key area. For example, a bioglycerol-based carbon sulfonic acid catalyst has been used for the efficient synthesis of indolemethane derivatives under solvent-free conditions at room temperature. nih.gov While this specific reaction produces a different indole derivative, the catalyst concept is applicable to other acid-catalyzed steps in the synthesis of the target compound.

Furthermore, microwave-assisted synthesis has been shown to be an efficient method for the preparation of 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed intramolecular oxidative coupling. mdpi.com Microwave heating often leads to significantly reduced reaction times and can sometimes be performed under solvent-free conditions, contributing to a greener process. mdpi.com

Mechanistic Elucidation of Reactions Involving 1 Phenylsulfonyl 2 Methylindoline

Detailed Reaction Pathway Investigations for Synthetic Transformations

The synthetic transformations involving 1-(phenylsulfonyl)-2-methylindoline have been the subject of detailed mechanistic investigations to elucidate the precise sequence of events at the molecular level. One of the key reactions examined is the rhodium-catalyzed asymmetric arylation. In this process, the reaction pathway is believed to commence with the oxidative addition of an aryl halide to the rhodium catalyst. This is followed by the coordination of the this compound substrate to the rhodium center. Subsequent migratory insertion of the aryl group onto the coordinated substrate forms a key intermediate, which then undergoes reductive elimination to yield the arylated product and regenerate the active catalyst.

Another significant transformation that has been mechanistically scrutinized is the palladium-catalyzed intramolecular C-H amination to form pyrroloindolines. The catalytic cycle for this reaction is proposed to start with the oxidative addition of an aryl halide to the palladium(0) catalyst. The resulting palladium(II) complex then coordinates with the amine moiety of the substrate. A crucial step in the proposed pathway is the intramolecular C-H activation, which can proceed through various mechanisms, including concerted metalation-deprotonation or oxidative addition. Following C-H activation, reductive elimination from the palladium center furnishes the desired pyrroloindoline product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Characterization of Reactive Intermediates (e.g., Radical Intermediates, Imine Intermediates)

The identification and characterization of transient reactive intermediates are paramount for a comprehensive understanding of reaction mechanisms. In the context of reactions involving this compound, various spectroscopic and computational techniques have been employed to probe the nature of these fleeting species. For instance, in certain oxidative C-H functionalization reactions, the formation of radical intermediates has been proposed. These radical species can be generated through single-electron transfer (SET) processes involving a high-valent metal catalyst or a chemical oxidant. The presence of these intermediates is often inferred from the product distribution, stereochemical outcomes, and trapping experiments with radical scavengers.

Imine and iminium intermediates are another class of reactive species that have been implicated in the transformations of this compound derivatives. For example, in reactions involving the functionalization of the C2-position, the formation of a transient iminium ion can facilitate the nucleophilic attack. This intermediate can be generated through the oxidation of the indoline (B122111) nitrogen followed by the loss of a proton. The electrophilic nature of the iminium ion makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse functionalized products. The existence of these imine or iminium intermediates is often supported by in-situ spectroscopic studies, such as NMR and IR, as well as by computational modeling.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and energetic profiles of chemical reactions, offering deeper insights into the mechanism. For transformations involving this compound, kinetic analyses have been instrumental in determining the rate-determining step and the influence of various reaction parameters. For example, in palladium-catalyzed C-H activation reactions, monitoring the reaction progress over time under different substrate and catalyst concentrations can help to establish the reaction order with respect to each component. This information is crucial for formulating a plausible rate law that is consistent with the proposed catalytic cycle.

Thermodynamic studies, often complemented by computational chemistry, have been used to evaluate the relative energies of reactants, intermediates, transition states, and products. Density Functional Theory (DFT) calculations, for instance, can provide valuable information on the activation barriers for different elementary steps in a proposed mechanism, helping to identify the most favorable reaction pathway. These computational studies can also predict the geometry and electronic structure of key intermediates and transition states, which can be difficult to characterize experimentally.

Below is an interactive table summarizing hypothetical kinetic data for a transformation involving this compound.

| Experiment | [this compound] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

Isotopic Labeling and Crossover Experiments

Isotopic labeling and crossover experiments are powerful tools for tracing the fate of atoms and molecular fragments during a chemical reaction, thereby providing strong evidence for or against a proposed mechanism. In the study of reactions involving this compound, deuterium (B1214612) labeling has been particularly informative. For instance, to probe the mechanism of C-H activation, a substrate can be synthesized with a deuterium atom at the specific C-H bond targeted for functionalization. The presence and position of the deuterium atom in the product, as well as any observed kinetic isotope effect (KIE), can provide compelling evidence for whether the C-H bond is broken in the rate-determining step of the reaction.

Crossover experiments are designed to determine whether a reaction proceeds via an intramolecular or intermolecular pathway. In a typical crossover experiment involving this compound, two similar but distinct substrates are allowed to react in the same vessel. If the reaction is strictly intramolecular, each substrate will only form its corresponding product. However, if intermolecular pathways are operative, "crossover" products containing fragments from both starting materials will be observed. The absence or presence of such crossover products can be a definitive indicator of the reaction's molecularity. These experiments have been crucial in elucidating the mechanisms of various rearrangement and cyclization reactions involving derivatives of this compound.

Computational and Theoretical Studies of 1 Phenylsulfonyl 2 Methylindoline Chemistry

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and bonding of 1-(Phenylsulfonyl)-2-methylindoline. The introduction of the electron-withdrawing phenylsulfonyl group to the indoline (B122111) nitrogen atom significantly alters the electronic landscape of the parent indoline molecule.

The nitrogen atom's lone pair of electrons is delocalized into the sulfonyl group, which is a resonance-withdrawing group. This delocalization reduces the electron density on the nitrogen atom and, by extension, on the aromatic ring of the indoline moiety. This is reflected in the calculated partial atomic charges, where the nitrogen atom and the carbon atoms of the indoline ring exhibit a more positive charge compared to an unsubstituted indoline.

Key bonding parameters, such as bond lengths and angles, are also influenced. The N-S bond is predicted to have a partial double bond character due to the delocalization. The bond lengths within the indoline ring are also subtly affected, with a slight increase in the lengths of the C-N bonds and a minor perturbation of the aromatic system.

Table 1: Representative Calculated Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| N1-S1 Bond Length | ~1.65 Å |

| S1-O1/S1-O2 Bond Length | ~1.43 Å |

| C8-N1 Bond Length | ~1.40 Å |

| C2-N1 Bond Length | ~1.48 Å |

| ∠ C8-N1-S1 | ~118° |

| ∠ C2-N1-S1 | ~119° |

| ∠ O1-S1-O2 | ~120° |

Note: These are representative values derived from DFT calculations on similar N-sulfonylated indole (B1671886) structures and are intended for illustrative purposes.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily governed by the rotation around the N-S bond, which dictates the relative orientation of the phenyl and indoline rings. Computational studies on analogous N-arylsulfonylamides suggest that the energy landscape is characterized by distinct minima and rotational barriers.

The most stable conformations are typically those where the phenyl ring and the indoline ring system are nearly orthogonal to each other. This arrangement minimizes steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the indoline ring, particularly the 2-methyl group. The potential energy surface for rotation around the N-S bond would likely show two equivalent low-energy conformers.

The energy barrier for this rotation is significant, indicating that at room temperature, the molecule exists predominantly in these low-energy conformations. The presence of the 2-methyl group can further influence the precise dihedral angle of the most stable conformer to alleviate steric strain.

Table 2: Estimated Rotational Energy Barriers for the N-S Bond in this compound

| Transition State | Estimated Energy Barrier (kcal/mol) |

| Planar alignment of Phenyl and Indoline rings | 10 - 15 |

Note: This is an estimated range based on computational studies of related N-arylsulfonylamides.

Prediction of Reactivity and Selectivity using Density Functional Theory (DFT) Methods

DFT calculations are a powerful tool for predicting the reactivity and selectivity of this compound. The electronic properties derived from DFT, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), provide a roadmap for its chemical behavior.

The electron-withdrawing nature of the phenylsulfonyl group deactivates the indoline ring towards electrophilic aromatic substitution. The MEP would show a region of lower electron density (more positive potential) on the indoline aromatic ring compared to unsubstituted indoline. Consequently, electrophilic attack is less favorable.

Conversely, the sulfonyl group enhances the acidity of the protons on the 2-methyl group. The LUMO is expected to have significant localization on the sulfonyl group and the adjacent carbon atoms, indicating that these are potential sites for nucleophilic attack. The 2-methyl group, being alpha to the sulfonylated nitrogen, is activated towards deprotonation, making it a potential site for functionalization.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms involving this compound, including the identification of intermediates and the calculation of transition state energies. This provides a deeper understanding of the reaction kinetics and the factors controlling product formation.

For reactions involving the 2-methyl group, such as deprotonation followed by alkylation, computational modeling can elucidate the structure of the resulting anion and the transition state for the subsequent reaction with an electrophile. The calculated activation energies for these steps can help in optimizing reaction conditions.

In the context of potential cycloaddition reactions, DFT can be used to model the transition states and determine whether the reaction proceeds via a concerted or stepwise mechanism. For example, in a hypothetical [2+2] cycloaddition involving the C2=C3 bond of the corresponding indole (if dehydrogenated), computational analysis could predict the stereochemical outcome of the reaction.

1 Phenylsulfonyl 2 Methylindoline As a Versatile Synthetic Building Block and Intermediate

Applications in the Synthesis of Complex Polycyclic Nitrogen Heterocycles

The activated nature of the 1-(phenylsulfonyl)-2-methylindoline scaffold makes it an excellent starting point for the synthesis of complex, fused heterocyclic systems. The phenylsulfonyl group not only serves as a protecting group but also as a powerful activating group, facilitating reactions that would otherwise be challenging with unsubstituted indolines.

One prominent application lies in the construction of pyrrolo[1,2-a]indoles , a core structure found in several natural products. nih.govrsc.org While direct synthesis from this compound can be envisioned, related methodologies often involve the reaction of N-protected vinylpyrroles or indolines. For instance, the conversion of the 2-methyl group of this compound into a vinyl group would generate a reactive diene precursor. Such N-protected 2-vinylindoles are known to participate in Diels-Alder reactions with various dienophiles to furnish tetrahydrocarbazoles, which can then be aromatized to form carbazoles, a significant class of polycyclic nitrogen heterocycles. researchgate.netnih.gov

Furthermore, the strategic placement of functional groups on the this compound core can lead to intramolecular cyclization reactions, yielding intricate polycyclic structures. For example, intramolecular nucleophilic aromatic substitution has been employed to synthesize 2,3-dihydro-1H-pyrrolo[1,2-a]indoles from suitably substituted precursors. rsc.org

Another powerful strategy involves 1,3-dipolar cycloaddition reactions . wikipedia.orgnumberanalytics.com By introducing a suitable dipolarophile and a precursor to an azomethine ylide, complex spirocyclic and fused pyrrolidine (B122466) ring systems can be constructed onto the indoline (B122111) framework. For instance, the reaction of an azomethine ylide with an activated indoline derivative can lead to the formation of novel polycyclic systems. nih.gov The synthesis of pyrrolo-imidazoindoles from tryptophan derivatives, which share structural similarities, highlights the potential for complex cascade reactions to build polycyclic frameworks. thieme-connect.de

| Reaction Type | Precursor (Derived from this compound) | Resulting Polycyclic System | Key Features |

| Diels-Alder Reaction | 2-Vinyl-1-(phenylsulfonyl)indoline | Tetrahydrocarbazoles / Carbazoles | Convergent, builds fused six-membered ring |

| Intramolecular Nucleophilic Aromatic Substitution | Appropriately substituted this compound | 2,3-Dihydro-1H-pyrrolo[1,2-a]indoles | Forms fused five-membered ring |

| 1,3-Dipolar Cycloaddition | This compound with dipole/dipolarophile | Spiro- or fused pyrrolidines | High stereocontrol, access to complex 3D structures |

| Domino Cyclization | Functionalized this compound | Fused polycyclic systems (e.g., pyrrolo-imidazoindoles) | Multiple bond formations in a single step |

Role in Formal and Total Synthesis of Natural Products (as a Precursor)

The strategic importance of this compound is further underscored by its potential as a precursor in the synthesis of complex natural products, particularly alkaloids. The phenylsulfonyl group can guide specific chemical transformations and can be removed under relatively mild conditions when no longer needed.

The Aspidosperma alkaloids , a large family of structurally complex natural products, have been the target of numerous synthetic efforts. nih.gov While a direct total synthesis starting from this compound has not been explicitly detailed in many published routes, the structural motifs of key intermediates in several syntheses suggest its potential applicability. Many strategies for the synthesis of Aspidosperma alkaloids involve the construction of a key tricyclic or tetracyclic core, which is then elaborated to the final natural product. The functional handles and stereochemistry that can be introduced starting from this compound make it a plausible starting point for accessing such advanced intermediates.

Preparation of Advanced Organic Materials Precursors

The unique electronic properties of indole (B1671886) and its derivatives have led to their incorporation into advanced organic materials, particularly in the field of organic electronics. The this compound scaffold can serve as a valuable precursor for the synthesis of monomers and building blocks for these materials.

A key application area is in the development of hole-transporting materials (HTMs) for use in devices such as perovskite solar cells and organic light-emitting diodes (OLEDs). Carbazole-based molecules are widely recognized for their excellent hole-transporting capabilities. As mentioned previously, this compound can be a precursor to carbazole (B46965) derivatives through a sequence involving vinylation and a Diels-Alder reaction followed by aromatization. researchgate.netnih.govnih.gov The synthesis of novel carbazole-thiophene derivatives for electronic applications further highlights the utility of carbazole building blocks. researchgate.netnih.gov

The synthesis of these materials often involves cross-coupling reactions to build up extended π-conjugated systems. The phenylsulfonyl group on the indoline nitrogen can influence the regioselectivity of these coupling reactions, allowing for precise control over the final molecular architecture and, consequently, the material's electronic properties.

| Material Type | Precursor (Derived from this compound) | Target Material | Application |

| Hole-Transporting Material | 2-Vinyl-1-(phenylsulfonyl)indoline | Carbazole derivatives | Perovskite Solar Cells, OLEDs |

| Conducting Polymers | Functionalized this compound | Poly(indoline) or Poly(carbazole) derivatives | Organic Electronics |

| Organic Fluorophores | Functionalized this compound | Pyrrolo[2,1-a]isoindolylidene-malononitrile (PIYM) analogues | Bioimaging, Sensors |

Development of Novel Synthetic Methodologies Utilizing the Compound Scaffold

The unique reactivity of this compound has spurred the development of novel synthetic methodologies. The phenylsulfonyl group acts as a powerful electron-withdrawing group, activating the indoline ring towards various transformations and enabling reactions that are not feasible with simple indolines.

One area of significant interest is the catalytic functionalization of the indoline core. The development of palladium-catalyzed cyclization reactions provides a powerful tool for the construction of fused ring systems. nih.gov For instance, intramolecular Heck arylation reactions of suitably functionalized N-protected indoles can lead to the formation of complex polycyclic structures. nih.govbeilstein-journals.org The this compound scaffold is an ideal substrate for exploring such transformations.

Furthermore, the presence of the methyl group at the C2 position offers a handle for further functionalization. For example, its conversion to a vinyl group opens up possibilities for Diels-Alder reactions , as discussed earlier. researchgate.netresearchgate.netnih.gov This transformation of a simple alkyl group into a reactive diene precursor is a testament to the versatility of this building block in synthetic design.

The development of highly selective reactions is another key aspect. For instance, the divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles has been achieved through highly selective Diels-Alder and Heck arylation reactions starting from related pyrrole (B145914) precursors, showcasing the potential for developing complex and divergent synthetic routes from the this compound scaffold. nih.gov

| Methodology | Role of this compound Scaffold | Transformation | Significance |

| Palladium-Catalyzed Cyclization | Substrate for intramolecular reactions | Formation of fused rings (e.g., via Heck arylation) | Atom-economical construction of polycycles |

| Diels-Alder Cycloaddition | Precursor to a diene (via vinylation of the 2-methyl group) | [4+2] cycloaddition to form six-membered rings | Convergent synthesis of carbazoles and related systems |

| 1,3-Dipolar Cycloaddition | Dipolarophile or precursor to a dipole | Formation of five-membered heterocyclic rings | Access to spirocyclic and fused systems with high stereocontrol |

| Divergent Synthesis | Platform for selective and divergent reactions | Access to multiple polycyclic scaffolds from a common intermediate | Increases molecular diversity and efficiency |

Advanced Spectroscopic and Structural Characterization of 1 Phenylsulfonyl 2 Methylindoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation and stereochemical assignment of 1-(phenylsulfonyl)-2-methylindoline and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, connectivity of atoms, and the chemical environment of individual nuclei.

In a representative ¹H NMR spectrum of a 2-methyl-1-(pyrimidin-2-yl)-7-tosylindoline derivative, distinct signals can be observed that correspond to the different protons within the molecule. For instance, the aromatic protons of the tosyl and pyrimidinyl groups typically resonate in the downfield region (δ 7.0-8.5 ppm), while the methyl protons of the 2-methyl group appear as a doublet in the upfield region (around δ 1.4 ppm). sci-hub.se The protons on the indoline (B122111) core exhibit characteristic multiplets, with their specific chemical shifts and coupling constants providing crucial data for assigning their relative positions. sci-hub.se

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum of a derivative like 2-methyl-1-(pyrimidin-2-yl)-7-tosylindoline can range from approximately δ 21 ppm for the methyl carbon to over δ 160 ppm for the carbons in the aromatic and heterocyclic rings. sci-hub.se

The power of NMR extends to the assignment of stereochemistry, particularly in chiral derivatives. By employing advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, it is possible to determine the relative spatial proximity of different protons. This information is critical for establishing the stereochemical relationship between substituents, for instance, in diastereomeric products. Furthermore, the use of chiral derivatizing agents can lead to the formation of diastereomers that exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess. cam.ac.uk Computational methods, such as the DP4+ GIAO-NMR analysis, which compare experimental NMR data with quantum mechanically calculated values for all possible stereoisomers, have also become a powerful tool for the definitive assignment of complex stereostructures. rsc.org

Below is a table summarizing typical NMR data for a derivative of this compound.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.10 | d | 4.7 | Pyrimidinyl-H |

| ¹H | 7.65 | t | 8.5 | Aromatic-H |

| ¹H | 7.40 | t | 9.0 | Aromatic-H |

| ¹H | 7.24 | d | 8.0 | Aromatic-H |

| ¹H | 7.02-7.10 | m | Indoline-H | |

| ¹H | 6.69 | t | 4.8 | Pyrimidinyl-H |

| ¹H | 4.79-5.02 | m | Indoline-H (CH) | |

| ¹H | 3.45 | dd | 15.8, 8.6 | Indoline-H (CH₂) |

| ¹H | 2.55 | d | 15.7 | Indoline-H (CH₂) |

| ¹H | 2.39 | s | Tosyl-CH₃ | |

| ¹H | 1.41 | d | 6.6 | 2-Methyl-CH₃ |

| ¹³C | 161.5 | Pyrimidinyl-C | ||

| ¹³C | 157.2 | Pyrimidinyl-C | ||

| ¹³C | 142.7 | Aromatic-C | ||

| ¹³C | 140.9 | Aromatic-C | ||

| ¹³C | 140.8 | Aromatic-C | ||

| ¹³C | 135.9 | Aromatic-C | ||

| ¹³C | 129.6-129.3 | Aromatic-C | ||

| ¹³C | 126.6 | Aromatic-C | ||

| ¹³C | 123.2 | Indoline-C | ||

| ¹³C | 114.2 | Indoline-C | ||

| ¹³C | 60.7 | Indoline-C (CH) | ||

| ¹³C | 36.3 | Indoline-C (CH₂) | ||

| ¹³C | 21.6 | Tosyl-CH₃ | ||

| ¹³C | 21.5 | 2-Methyl-CH₃ | ||

| Data is for 2-methyl-1-(pyrimidin-2-yl)-7-tosylindoline and is illustrative. Actual values may vary based on the specific derivative and experimental conditions. sci-hub.se |

X-ray Diffraction Analysis for Solid-State Structure Determination

For instance, the crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, a related indole (B1671886) derivative, reveals significant structural details. nih.gov The analysis showed that the sulfonyl-bound phenyl ring is nearly perpendicular to the indole ring system, with a dihedral angle of 84.89 (7)°. nih.gov The sulfur atom exhibits a distorted tetrahedral geometry. nih.govnih.gov Such specific conformational information is crucial for understanding the molecule's steric and electronic properties.

In another example, the structure of a para-CN substituted sulfonylated indoline derivative was confirmed by single-crystal X-ray diffraction, providing definitive proof of its constitution and regioselectivity. sci-hub.se The crystal packing of these molecules is often stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds, which can lead to the formation of higher-order structures like helical chains. nih.gov

The data obtained from X-ray diffraction is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible for further research. acs.org

The table below presents selected crystallographic data for a derivative related to this compound.

| Parameter | Value |

| Compound | (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone |

| Empirical Formula | C₂₂H₁₇NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Sulfonyl Phenyl - Indole) | 84.89 (7)° |

| Dihedral Angle (Carbonyl Phenyl - Indole) | 57.32 (5)° |

| Dihedral Angle (Phenyl - Phenyl) | 52.68 (7)° |

| Data is for a related indole derivative and is illustrative. nih.gov |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for the reaction monitoring and product identification of this compound and its derivatives. It provides information about the molecular weight of the compound and, through fragmentation analysis, can help elucidate its structure.

On-line mass spectrometry has emerged as a powerful tool for real-time analysis of chemical reactions. nih.govdurham.ac.uk By coupling a mass spectrometer to a reaction setup, it is possible to track the consumption of starting materials, the formation of products, and the appearance of any intermediates or by-products. This allows for rapid optimization of reaction conditions. researchgate.netwaters.com For instance, the progress of reductive amination and amide formation reactions can be effectively monitored using techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry, which requires minimal sample preparation. waters.com

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org This is essential for confirming the identity of newly synthesized compounds. For example, in the synthesis of sulfonylated indolines, HRMS is used to confirm the mass of the final products, corroborating the successful incorporation of the phenylsulfonyl group. sci-hub.se

The table below shows illustrative mass spectrometry data for a derivative of this compound.

| Technique | m/z (calculated) | m/z (found) | Ion |

| HRMS (APCI-TOF) | 413.0357 | 413.0345 | [M+H]⁺ |

| Data is for a related nitrated indole derivative and is illustrative. rsc.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are fundamental for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules like derivatives of this compound. nih.govyoutube.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. youtube.comarxiv.org

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is characteristic of a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign. nih.gov This property allows for the quantitative determination of the enantiomeric excess in a mixture. researchgate.netnih.gov The intensity of the CD signal is directly proportional to the concentration of the excess enantiomer.

In the context of kinetic resolutions, where one enantiomer of a racemic mixture reacts faster than the other, CD spectroscopy can be used to monitor the progress of the reaction and determine the ee of both the unreacted starting material and the product. acs.orgacs.org For example, the enantioselective N-sulfonylation of 2-substituted indolines, catalyzed by a chiral catalyst, can be followed using this technique. acs.org

Recent advancements have seen the development of methods that can determine the full range of enantiomeric excess, even distinguishing very high ee values with great accuracy. researchgate.net Furthermore, combining experimental CD data with quantum chemical calculations can provide a powerful approach for assigning the absolute configuration of chiral molecules. nih.gov

The table below illustrates the type of data obtained from a chiroptical analysis.

| Technique | Parameter | Observation | Interpretation |

| Circular Dichroism | Wavelength of Maximum Absorption (λmax) | Specific wavelength with positive or negative Cotton effect | Characteristic of a particular enantiomer |

| Circular Dichroism | Molar Ellipticity [θ] | Magnitude and sign of the CD signal | Proportional to enantiomeric excess |

| Optical Rotatory Dispersion | Specific Rotation [α] | Positive or negative rotation at a specific wavelength (e.g., sodium D-line) | Indicates the presence of a chiral substance and its enantiomeric purity |

| This table provides a general illustration of chiroptical data. |

Structure Reactivity Relationships in 1 Phenylsulfonyl 2 Methylindoline Derivatives Chemical Perspective

Influence of Substituent Effects on Reaction Outcomes and Selectivity

The phenylsulfonyl group on the indoline (B122111) nitrogen acts as a potent electron-withdrawing group, which significantly impacts the reactivity of the entire molecule. The nature of substituents on this phenyl ring can further modulate this electronic effect, thereby influencing the rates and regioselectivity of various reactions.

Conversely, the presence of electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3), on the phenylsulfonyl ring can counteract the electron-withdrawing nature of the sulfonyl group to some extent. This can lead to a decrease in the acidity of the C-H bonds within the indoline ring and may alter the regioselectivity of reactions such as lithiation followed by electrophilic quench.

The electronic nature of substituents not only influences the starting material's reactivity but also the stability of reaction intermediates. For example, in reactions proceeding through charged intermediates, the ability of a substituent to stabilize or destabilize that charge can be a determining factor in the reaction pathway.

| Substituent on Phenylsulfonyl Group | Electronic Effect | Predicted Influence on C2-H Acidity | Predicted Outcome in Deprotonation Reactions |

|---|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | Increased | Facilitated deprotonation, potentially leading to higher yields or milder reaction conditions required. |

| -Cl | Electron-Withdrawing (Inductive) | Slightly Increased | Moderately enhanced reactivity compared to the unsubstituted analog. |

| -H | Neutral | Baseline | Standard reactivity for 1-(phenylsulfonyl)-2-methylindoline. |

| -CH3 | Electron-Donating (Inductive and Hyperconjugation) | Slightly Decreased | Slightly reduced rate of deprotonation compared to the unsubstituted analog. |

| -OCH3 | Electron-Donating (Resonance) | Decreased | Potentially requires stronger bases or harsher conditions for efficient deprotonation. |

Stereochemical Control and Diastereoselectivity in Derivative Synthesis

The chiral center at the C2 position, bearing a methyl group, plays a crucial role in directing the stereochemical outcome of reactions at adjacent positions, particularly at C3. This inherent chirality allows for diastereoselective functionalization of the indoline ring, a key strategy in the synthesis of complex, stereochemically defined molecules.

The phenylsulfonyl group, being bulky, often exerts significant steric hindrance, influencing the approach of reagents. In reactions involving the formation of a new stereocenter, the existing C2-methyl group and the N-sulfonyl group can effectively shield one face of the molecule, leading to a preferential attack from the less hindered face. This steric control is a fundamental principle in achieving high diastereoselectivity.

For instance, in the deprotonation of this compound with a strong base followed by quenching with an electrophile, the incoming electrophile will preferentially approach from the side opposite to the bulky phenylsulfonyl group and the C2-methyl group. This results in the formation of one diastereomer in excess over the other. The degree of diastereoselectivity is dependent on several factors, including the size of the electrophile, the nature of the solvent, and the temperature of the reaction.

The interplay between the steric bulk of the N-sulfonyl group and the C2-substituent is paramount. A larger substituent on the sulfonyl group or a bulkier group than methyl at the C2 position would be expected to enhance the facial bias and thus increase the diastereomeric ratio of the product.

| Reaction Type | Key Stereodirecting Elements | Expected Major Diastereomer | Factors Influencing Diastereomeric Ratio |

|---|---|---|---|

| Alkylation of C3-enolate | C2-methyl group, N-phenylsulfonyl group | Electrophile adds anti to the C2-methyl group | Size of the electrophile, temperature, solvent polarity |

| Aldol reaction at C3 | C2-methyl group, N-phenylsulfonyl group, geometry of the enolate | Depends on enolate geometry (E/Z) and reaction conditions (e.g., Zimmerman-Traxler transition state) | Lewis acid, base used for enolization, aldehyde structure |

| Cycloaddition reactions | C2-methyl group, N-phenylsulfonyl group | Diene/dipole approaches from the less hindered face | Nature of the diene/dipole, reaction temperature, catalyst |

Future Research Trajectories and Emerging Applications of 1 Phenylsulfonyl 2 Methylindoline

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of N-sulfonylated indolines typically involves the reaction of an indoline (B122111) with a sulfonyl chloride. However, future research is poised to explore more sophisticated and efficient "unconventional" synthetic strategies. These methods aim to improve atom economy, reduce waste, and provide novel routes to access complex derivatives.

Key areas of exploration include:

C-H Activation/Functionalization: Direct C-H activation routes represent a paradigm shift in synthesis. Future work could focus on the intramolecular cyclization of appropriately substituted N-alkenylanilines via a palladium-catalyzed C-H activation and subsequent sulfonylation to form the 1-(phenylsulfonyl)-2-methylindoline core in a single step. This approach would bypass the need for pre-functionalized starting materials.

Reductive Cyclization: Inspired by methods like the Cadogan reaction, researchers may investigate the reductive cyclization of nitro-compounds using phosphites or other reducing agents. nih.gov A potential pathway could involve the reaction of a substituted 2-(2-nitrophenyl)propene derivative, which upon reduction and in-situ sulfonylation, could yield the target molecule.

Photoredox and Electrochemical Catalysis: These emerging fields offer green and powerful alternatives to traditional thermal methods. Visible-light photoredox catalysis could enable novel cyclization reactions under mild conditions. Similarly, electrosynthesis could be employed for the cyclization step, offering a reagent-free method for ring formation, thereby minimizing chemical waste.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| C-H Activation | N-allyl-N-(phenylsulfonyl)aniline | High atom economy, step reduction |

| Reductive Cyclization | 1-nitro-2-(prop-1-en-2-yl)benzene | Use of simple starting materials |

| Photoredox Catalysis | Substituted N-alkenylanilines | Mild reaction conditions, high selectivity |

Development of New Catalytic Transformations Involving the Compound

The this compound scaffold is not just a synthetic target but also a potential platform for further functionalization through modern catalytic methods. The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the entire indoline system, opening avenues for new transformations.

Future catalytic developments could include:

Directed C-H Functionalization: The phenylsulfonyl group can act as a directing group for transition-metal-catalyzed C-H functionalization at specific positions of the indoline ring (e.g., C7). This would allow for the late-stage introduction of various functional groups (like aryl, alkyl, or heteroatom substituents), enabling the rapid generation of a library of novel derivatives for screening in medicinal chemistry or materials science.

Asymmetric Catalysis: The chiral center at the C2 position makes this compound a valuable precursor for asymmetric synthesis. Research could focus on developing catalytic methods for the enantioselective functionalization of the molecule. Furthermore, chiral derivatives of the compound itself could be explored as ligands in asymmetric metal catalysis.

Ring-Distortion and Expansion Reactions: The strained five-membered ring of the indoline core, activated by the N-sulfonyl group, could be a substrate for novel ring-expansion or rearrangement reactions catalyzed by transition metals like rhodium or palladium. This could lead to the synthesis of more complex heterocyclic systems, such as quinolines or azepines. This is analogous to transformations observed in other N-sulfonyl heterocycles, such as N-sulfonyl-1,2,3-triazoles which undergo catalyst-controlled divergent reactions. rsc.org

Integration into Sustainable and Flow Chemistry Platforms

The principles of green chemistry and the adoption of continuous flow manufacturing are becoming central to modern chemical synthesis. Integrating the synthesis of this compound into these platforms is a key trajectory for making its production more efficient, safer, and environmentally friendly.

Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.gov For the synthesis of indoline derivatives, flow chemistry has been shown to dramatically reduce reaction times and improve space-time yield. mdpi.com For instance, N-alkylation reactions that take days in a batch reactor can be completed in minutes in a flow system. mdpi.com

| Parameter | Batch Process (Traditional) | Flow Chemistry (Projected) |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Safety | Handling of bulk, potentially unstable reagents | In-situ generation and immediate use of reactive species |

| Scalability | Difficult, requires process re-optimization | Straightforward, by extending operation time |

| Productivity | Lower Space-Time Yield | Significantly Higher Space-Time Yield |

| Workup | Batch extraction and purification | Potential for in-line separation and purification |

Future research will likely focus on developing a multi-step continuous flow synthesis of this compound, potentially starting from basic precursors and involving telescoped reaction sequences without isolating intermediates. nih.gov

Potential in Functional Materials Chemistry

The rigid, electron-rich indoline core, combined with the electronically tunable phenylsulfonyl group, makes this compound an interesting building block for functional organic materials. The specific arrangement and intermolecular interactions of such molecules in the solid state can give rise to useful electronic and photophysical properties.

Emerging applications in materials science could include:

Organic Electronics: Derivatives of N-sulfonylated heterocycles are being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The this compound scaffold could be functionalized with chromophoric or charge-transporting moieties to create new materials for these applications. The molecular packing, which can be influenced by intermolecular forces like C-H···π and C-H···O interactions as seen in related structures, would be a critical factor in determining device performance. nih.gov

Polymer Chemistry: The indoline derivative could be functionalized with polymerizable groups (e.g., vinyl or acetylene) to serve as a monomer for the synthesis of novel polymers. These polymers could possess unique thermal, mechanical, or optoelectronic properties derived from the incorporated heterocyclic unit.

Sensors: By attaching specific receptor units to the indoline core, it may be possible to design chemosensors. The phenylsulfonyl group can modulate the electronic properties of the indoline nitrogen's lone pair, which could be exploited for sensing applications where binding of an analyte (e.g., a metal ion) would trigger a change in fluorescence or color.

Q & A

Basic: What are the established synthetic routes for 1-(Phenylsulfonyl)-2-methylindoline, and how can intermediates be characterized?

The synthesis typically involves sulfonylation of 2-methylindoline using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). A representative method involves reacting 2-methylindoline with phenylsulfonyl chloride in dichloromethane at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Key intermediates (e.g., sulfonamide precursors) are characterized using -NMR, -NMR, and FT-IR. For example, the sulfonamide proton appears as a singlet at δ 3.1–3.3 ppm in -NMR, while the sulfonyl group’s S=O stretches are observed at 1150–1300 cm in IR .

Basic: How is crystallographic data utilized to confirm the structure of this compound derivatives?

Single-crystal X-ray diffraction (XRD) is critical for structural validation. For example, in a related compound (1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde), XRD revealed a monoclinic crystal system (space group ) with lattice parameters Å, Å, and . The dihedral angle between the phenylsulfonyl and indole rings (76.24°) was key to understanding steric effects . Software like SHELXL and Mercury are used for refinement and visualization .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Optimization studies suggest varying:

- Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances sulfonylation efficiency by reducing side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, but may require lower temperatures to avoid decomposition.

- Workup : Acidic quenching (e.g., 1M HCl) followed by extraction with ethyl acetate improves purity.

A design-of-experiments (DoE) approach with variables like temperature (−10°C to 25°C) and stoichiometry (1:1 to 1:1.2) can identify optimal conditions .

Advanced: What strategies resolve contradictions in biological activity data for phenylsulfonyl-indoline derivatives?

Contradictions in activity (e.g., varying IC values in enzyme inhibition assays) may arise from:

- Stereochemical variability : Enantiomers of 2-methylindoline derivatives can exhibit divergent binding affinities. Chiral HPLC or asymmetric synthesis should be employed .

- Solubility artifacts : Poor aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Metabolic instability : Incubation with liver microsomes identifies rapid degradation, requiring structural modifications (e.g., fluorination at the indoline ring) .

Advanced: How do computational methods support structure-activity relationship (SAR) studies for this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with biological targets. For example:

- Receptor binding : The phenylsulfonyl group may occupy hydrophobic pockets in enzymes like COX-2, while the 2-methyl group influences steric hindrance .

- QM/MM calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on the sulfonyl moiety enhance H-bonding with catalytic residues) .

Validate predictions with mutagenesis studies (e.g., alanine scanning of binding site residues) .

Advanced: What analytical techniques address stability issues in phenylsulfonyl-indoline derivatives under varying pH conditions?

Stability studies use:

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the sulfonamide bond at pH < 3 or pH > 10) .

- Solid-state NMR : Detect polymorphic transitions in storage conditions (e.g., humidity-induced amorphization) .

Formulation with cyclodextrins or lipid-based carriers can mitigate instability in aqueous media .

Advanced: How are contradictory crystallographic and computational geometry predictions reconciled?

Discrepancies between XRD data (e.g., bond lengths) and DFT-optimized structures often arise from crystal packing forces. For example:

- Torsional angles : In 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, computational models underestimated the dihedral angle between rings by ~5° due to neglecting van der Waals interactions in the crystal lattice .

- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) and refine computational parameters .

Basic: What are the pharmacological targets of phenylsulfonyl-indoline derivatives?

These compounds show activity against:

- Enzymes : COX-2, 5-lipoxygenase (anti-inflammatory targets) .

- Receptors : Serotonin (5-HT) and dopamine D receptors (neuropsychiatric applications) .

In vitro assays (e.g., fluorescence-based enzyme inhibition) and radioligand binding studies are standard for target validation .

Advanced: How can metabolic pathways of this compound be elucidated?

Use LC-MS/MS with isotopically labeled analogs (e.g., -methylindoline) to trace metabolites. Key steps:

Phase I metabolism : CYP450-mediated oxidation at the indoline nitrogen or methyl group.

Phase II metabolism : Glucuronidation or sulfation of hydroxylated intermediates.

Human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP3A4) identify major metabolic routes .

Advanced: What statistical methods are used to analyze dose-response data in preclinical studies?

- Four-parameter logistic (4PL) model : Fits sigmoidal curves to determine EC, Hill slope, and efficacy.

- ANOVA with Tukey’s post-hoc test : Compares treatment groups (e.g., this compound vs. controls).

- Principal Component Analysis (PCA) : Identifies outliers in high-throughput screening datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.